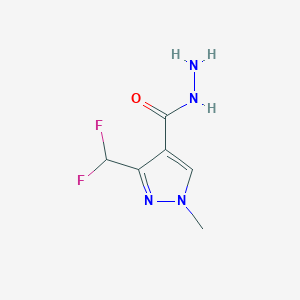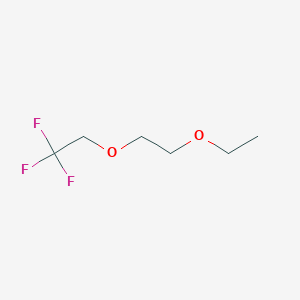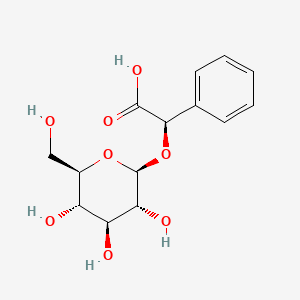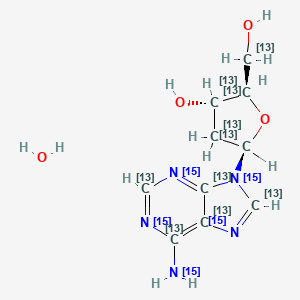
2-Heptyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyloxirane, also known as 1,2-epoxyheptane, is an organic compound with the molecular formula C9H18O. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Heptyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1-heptene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of heptanal using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method offers a more sustainable and efficient route, with the added benefit of using environmentally benign reagents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyloxirane undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with lithium aluminum hydride yields 2-heptanol.
Substitution: Nucleophilic substitution reactions with amines or thiols can open the epoxide ring, forming corresponding amino alcohols or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Substitution: Amino alcohols or thiols.
Aplicaciones Científicas De Investigación
2-Heptyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Heptyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where this compound acts as an electrophile, reacting with nucleophiles to form more complex structures .
Comparación Con Compuestos Similares
1,2-Epoxyhexane: Similar in structure but with a shorter carbon chain.
1,2-Epoxyoctane: Similar in structure but with a longer carbon chain.
1,2-Epoxynonane: Another epoxide with a similar structure but differing in the length of the carbon chain
Uniqueness: 2-Heptyloxirane is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in various synthetic applications where other epoxides might be too reactive or too stable .
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-heptyloxirane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3 |
Clave InChI |
GXOYTMXAKFMIRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)




![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)

![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)
